1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid
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Overview
Description
1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid is a chemical compound with the molecular formula C15H19ClN2O5S and a molecular weight of 374.84 g/mol . This compound is characterized by the presence of a piperidine ring, a benzoyl group, and a dimethylsulfamoyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-chloro-5-(dimethylsulfamoyl)benzoic acid with piperidine-2-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-[2-Chloro-5-(methylsulfamoyl)benzoyl]piperidine-2-carboxylic acid: This compound has a similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
1-[2-Chloro-5-(ethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid: This compound features an ethylsulfamoyl group, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-[2-chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5S/c1-17(2)24(22,23)10-6-7-12(16)11(9-10)14(19)18-8-4-3-5-13(18)15(20)21/h6-7,9,13H,3-5,8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIXJWWBLJKRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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